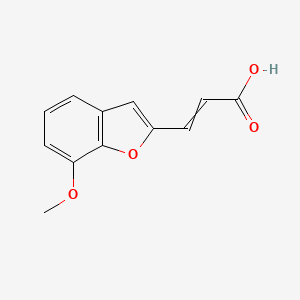

3-(7-Methoxybenzofuran-2-yl)acrylic acid

Description

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14) |

InChI Key |

CUNXGNXQIAHKMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Mechanism

The synthesis begins with 2-iodo-3-hydroxy-4-benzyloxybenzaldehyde (7 ) and a functionalized copper phenylacetylide (8 ). Under palladium catalysis (typically Pd(PPh₃)₄), the Sonogashira-type coupling forms a C–C bond between the alkyne and aryl iodide. Subsequent intramolecular cyclization, facilitated by the ortho-hydroxyl group, yields the benzofuran scaffold. The benzyl protecting group on the hydroxyl is later removed via hydrogenolysis or acidolysis to unmask the methoxy group.

Procedural Details

A representative procedure involves heating 7 (2.6 g, 10 mmol) and 8 (1.456 g, 8.36 mmol) in DMF (35 mL) with triethylamine (5 mL) at 80–90°C for 20 hours under argon. The reaction mixture is purified via silica gel chromatography, affording the benzofuran aldehyde 14 in 64% yield (1.98 g). Critical parameters include:

- Catalyst system : Pd(PPh₃)₄/CuI (1:1.2 molar ratio)

- Temperature : 80–90°C

- Solvent : DMF, which stabilizes intermediates and facilitates cyclization

Yield Optimization

The 64% yield reflects inherent challenges in balancing coupling efficiency with competing side reactions. Optimizations such as varying Pd:Cu ratios (up to 1:2) or substituting DMF with toluene-DMSO mixtures have been explored but require further validation.

Knoevenagel Condensation for Acrylic Acid Formation

The α,β-unsaturated acrylic acid moiety is introduced via Knoevenagel condensation between a benzofuran aldehyde and malonic acid. This step is pivotal for installing the conjugated acid group while preserving the methoxy-substituted benzofuran core.

Aldehyde Preparation

The benzofuran aldehyde 14 (310 mg, 1 mmol) serves as the precursor. Its synthesis via palladium-mediated cyclization (Section 1) ensures proper regiochemistry for subsequent condensation.

Condensation Conditions

A mixture of 14 , malonic acid (1 g, 9.56 mmol), and catalytic piperidine in pyridine (5 mL) is stirred at room temperature for 5 days, followed by heating at 85–90°C for 1 hour. Purification by column chromatography (hexane/acetone gradient) yields the acrylic acid derivative 16 in 88% yield (150 mg). Key factors include:

- Base : Piperidine (0.1–0.5 eq) accelerates enolate formation

- Solvent : Pyridine acts as both solvent and weak base

- Temperature : Prolonged room-temperature reaction minimizes decarboxylation

Methoxy Group Introduction via Etherification

The 7-methoxy group is installed either during benzofuran ring formation or via post-cyclization functionalization. Late-stage methylation offers flexibility in tuning substitution patterns.

Direct Methylation of Phenolic Intermediates

A patent-derived method employs dimethyl sulfate (Me₂SO₄) for O-methylation. For example, treating a benzofuran phenol with Me₂SO₄ (0.5 mL, 8.03 mmol) and K₂CO₃ (750 mg, 5.42 mmol) in DMF at 70–80°C for 24 hours achieves 78% yield of the methoxylated product 23 . Drawbacks include the toxicity of Me₂SO₄ and competing N-methylation in substrates with amine groups.

Benzyl Protection/Deprotection Strategy

An alternative route uses benzyl ether protection during cyclization, followed by hydrogenolytic cleavage. For instance, benzyl-protected intermediate 6 is treated with H₂/Pd-C in ethanol to yield the free phenol, which is then methylated as above. This two-step sequence avoids over-methylation but adds synthetic steps.

Alternative Synthetic Routes

Biogenetic-Inspired Approaches

Piperic acid, a natural analog from black pepper, shares structural motifs with the target compound. Alkaline hydrolysis of piperine (from Piper nigrum) yields piperic acid, which could theoretically undergo methoxylation and cyclization to form the benzofuran core. However, this route remains speculative for this compound and requires empirical validation.

Data Tables Compiling Reaction Conditions and Yields

Table 1. Comparative Analysis of Key Synthetic Steps

Table 2. Solvent Optimization in Palladium-Mediated Cyclization

| Solvent System | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80–90 | 64 | 95 |

| Toluene-DMSO (9:1) | 100 | 58 | 89 |

| THF | 65 | 42 | 78 |

Chemical Reactions Analysis

Types of Reactions

Piperic acid undergoes various chemical reactions, including:

Oxidation: Piperic acid can be oxidized to form piperonal, a compound used in the fragrance industry.

Reduction: Reduction of piperic acid can yield piperidine, a valuable intermediate in organic synthesis.

Substitution: Piperic acid can undergo substitution reactions, particularly at the double bonds in its structure

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions

Major Products Formed

Oxidation: Piperonal

Reduction: Piperidine

Substitution: Halogenated derivatives of piperic acid

Scientific Research Applications

Piperic acid has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the fragrance industry for the synthesis of piperonal, a key ingredient in perfumes and flavorings .

Mechanism of Action

The mechanism of action of piperic acid involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Piperic acid disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Piperic acid inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Effects

The following table summarizes key structural and functional differences between 3-(7-Methoxybenzofuran-2-yl)acrylic acid and related compounds:

Key Findings from Comparative Studies

Functional Group Impact :

- Acrylic Acid vs. Acetic Acid : The conjugated double bond in acrylic acid derivatives (e.g., the target compound) increases reactivity in polymerization or Michael addition reactions compared to acetic acid analogues .

- Carboxylic Acid Direct Attachment : 7-Methoxy-1-benzofuran-2-carboxylic acid exhibits higher acidity (pKa ~2-3) due to the direct –COOH group, whereas acrylic acid derivatives may have moderated acidity (pKa ~4-5) due to the extended side chain.

Substituent Position Effects: Methoxy groups at position 6 () vs.

Biological Activity :

- Caffeic acid demonstrates antioxidant properties attributed to its dihydroxyphenyl group, whereas benzofuran derivatives (e.g., the target compound) may exhibit distinct bioactivity due to the fused heterocyclic core.

- Halogenated derivatives (e.g., 5-fluoro substitution in ) show enhanced antimicrobial activity, suggesting that electron-withdrawing groups on benzofuran could modulate biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.